



Protocol for Intraperitoneal Administration of Galiellalactone in Nude Mice

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Compound of Interest		
Compound Name:	Galiellalactone	
Cat. No.:	B15569966	Get Quote

Application Note ID: GLL-IP-MM-2025 Version: 1.0 Last Updated: December 2, 2025

Introduction

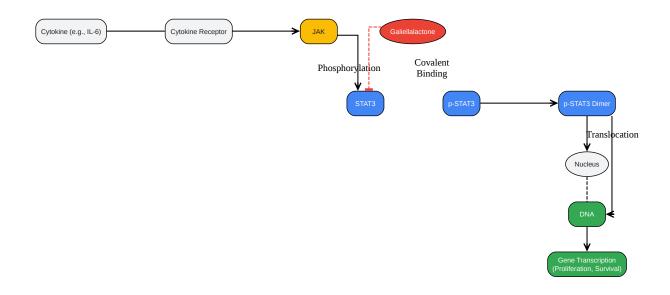
Galiellalactone is a fungal metabolite that has been identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] It functions by directly and covalently binding to cysteine residues on the STAT3 protein, which in turn prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.[2][3] Notably, this mechanism of action does not affect the upstream phosphorylation of STAT3.[2][4] Due to the critical role of constitutively active STAT3 in the proliferation and survival of various cancer cells, Galiellalactone is a valuable compound for in vivo studies investigating novel cancer therapeutics.[3][5]

This document provides a detailed protocol for the preparation and intraperitoneal (IP) injection of **Galiellalactone** in nude mice, a common model for xenograft studies. The protocol is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: STAT3 Inhibition

Galiellalactone directly targets the STAT3 transcription factor. Upon activation by upstream kinases like JAK, STAT3 proteins are phosphorylated, form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene expression related to cell survival, proliferation, and apoptosis. **Galiellalactone** physically binds to STAT3, obstructing its ability to bind to DNA, thus halting the signaling cascade.





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Galiellalactone inhibits STAT3 signaling by direct binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protocol.

Table 1: Galiellalactone Properties & Dosing



Parameter	Value	Reference
Molecular Weight	194.23 g/mol	[1][6]
In Vivo Dosage Range	1 - 3 mg/kg body weight	[1]
Administration Route	Intraperitoneal (IP) Injection	[1]
Dosing Frequency	Daily	[1]

| Treatment Duration | 3 - 9 weeks (study dependent) |[1][4] |

Table 2: Materials & Equipment Specifications

Item	Specification	Reference
Needles	25 - 27 Gauge	[7][8]
Syringes	0.3 - 1.0 mL, sterile	[8][9]
Animal Model	Nude Mice (e.g., NMR1, BALB/c nude)	[1]
Max IP Volume	10 mL/kg body weight	[7][8]

| Disinfectant | 70% Isopropyl Alcohol | |

Experimental Protocol

This protocol details the steps for preparing the **Galiellalactone** formulation and administering it via intraperitoneal injection to nude mice.

Preparation of Galiellalactone Formulation

Galiellalactone has low aqueous solubility and requires a vehicle for in vivo administration.[6] A common method involves dissolving the compound in a minimal amount of an organic solvent, such as DMSO, followed by dilution in a carrier vehicle.

Materials:



- Galiellalactone powder (purity ≥95%)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- · Calibrated micropipettes and sterile tips

Procedure:

- Calculate Required Mass: Determine the total amount of Galiellalactone needed for the
 entire study or for a single batch, considering the number of mice, their average weight, the
 dose (e.g., 3 mg/kg), and the dosing schedule.
- Prepare Stock Solution:
 - Weigh the required amount of Galiellalactone powder and place it in a sterile microcentrifuge tube.
 - Add a minimal volume of DMSO to completely dissolve the powder. Galiellalactone is soluble up to 5 mM in DMSO.[6] Vortex briefly if necessary.
 - For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Galiellalactone in 1 mL of DMSO.
- Prepare Final Injection Solution:
 - On each day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
 - The final concentration of DMSO in the injection vehicle should be kept low (ideally ≤10%) to minimize toxicity.
 - Example Calculation for a 3 mg/kg dose:
 - Assume a mouse weighs 25 g (0.025 kg).

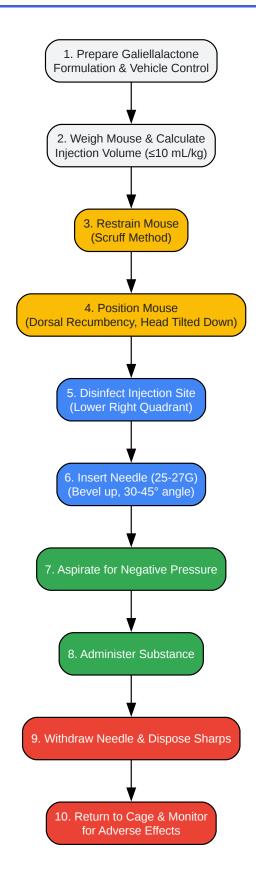


- Dose required: 3 mg/kg * 0.025 kg = 0.075 mg.
- Assume a final injection volume of 100 μL (0.1 mL).
- Required final concentration: 0.075 mg / 0.1 mL = 0.75 mg/mL.
- Using a 10 mg/mL DMSO stock: (10 mg/mL) * V1 = (0.75 mg/mL) * (desired final volume).
- To make 1 mL of injection solution: V1 = (0.75 * 1) / 10 = 0.075 mL (75 μ L) of stock.
- Add 75 μL of the 10 mg/mL Galiellalactone stock to 925 μL of sterile saline. This results in a final DMSO concentration of 7.5%.
- Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS, but without Galiellalactone.
- Sterility and Temperature: Ensure all solutions are prepared under sterile conditions. Warm the final injection solution to room temperature or 37°C before injection to minimize animal discomfort.[7][8]

Intraperitoneal Injection Procedure

The entire procedure should be performed following institutionally approved animal care and use guidelines.





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Workflow for intraperitoneal injection in mice.

Methodological & Application



Procedure:

- Animal Preparation: Weigh the mouse to calculate the precise injection volume.[8]
- Restraint: Gently restrain the mouse using the scruff technique with your non-dominant hand. The grip should be firm but not restrictive to breathing.[8][9]
- Positioning: Turn the restrained mouse to a supine position (dorsal recumbency) and tilt the head slightly downward. This helps to move the abdominal organs away from the injection site.[8][9]
- Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is optimal for avoiding the cecum and bladder.[8]
- Disinfection: Disinfect the injection site with a gauze pad or cotton applicator soaked in 70% alcohol.[9]
- Injection:
 - Using a new sterile syringe and needle for each animal, uncap the needle.
 - Insert the needle, bevel facing up, at a 30 to 45-degree angle to the abdominal wall.[8][9]
 - Advance the needle just enough to penetrate the peritoneum.
- Aspiration: Gently pull back the plunger to aspirate.[8] If no fluid (blood, urine, or intestinal
 contents) enters the syringe hub, the placement is correct. If any fluid is aspirated, discard
 the syringe and needle, and re-attempt after a brief recovery period for the animal.[8]
- Administration: Inject the calculated volume of the Galiellalactone solution or vehicle control smoothly.
- Withdrawal: Withdraw the needle swiftly and place the uncapped syringe and needle directly into a sharps container.[8]
- Post-Injection Monitoring: Return the animal to its cage and observe for several minutes for any immediate complications such as bleeding at the injection site, signs of abdominal pain, or distress.[7][8] Monitor animals daily according to the experimental plan.



Potential Complications

Researchers should be aware of potential complications and be prepared to address them.

- Bleeding at the injection site: Apply gentle pressure until bleeding ceases.
- Peritonitis: Inflammation or infection of the peritoneal cavity, which can result from puncture
 of the gut or use of non-sterile injectate.[7]
- Laceration of abdominal organs: Can lead to internal bleeding or infection. Proper technique minimizes this risk.[7]
- Injection into the gastrointestinal tract or bladder: Aspiration helps prevent this. Accidental injection into these organs can affect drug absorption and cause local injury.[7]

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